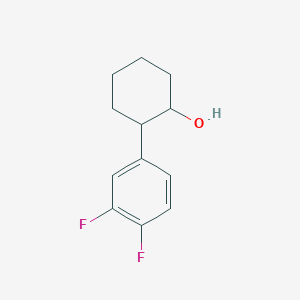
trans-2-(3,4-Difluorophenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3,4-Difluorophenyl)cyclohexanol: is an organic compound with the molecular formula C12H14F2O It is a cyclohexanol derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and cyclohexanone.
Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobenzene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans-2-(3,4-Difluorophenyl)cyclohexanol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding cyclohexane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-difluorophenylcyclohexanone.
Reduction: Formation of trans-2-(3,4-difluorophenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
trans-2-(3,4-Difluorophenyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets. The fluorine atoms in the phenyl ring enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2-(3,4-Difluorophenyl)cyclopropanamine
- trans-2-(3,4-Difluorophenyl)cyclohexane
- 3,4-Difluorophenyl isocyanate
Uniqueness
trans-2-(3,4-Difluorophenyl)cyclohexanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14F2O |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9,12,15H,1-4H2 |
Clé InChI |
IUZJQZVSOALILO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC(=C(C=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


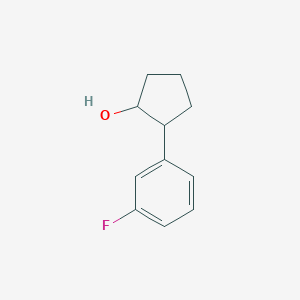
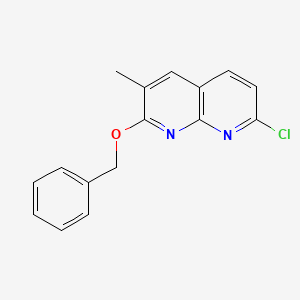

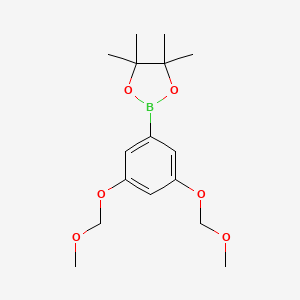

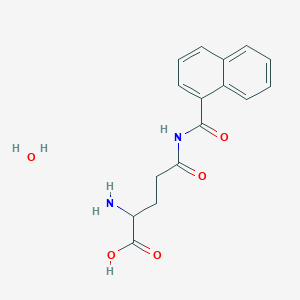
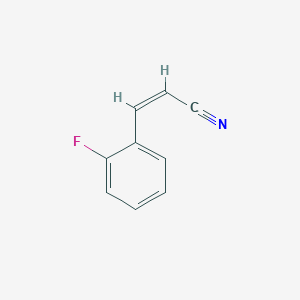
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
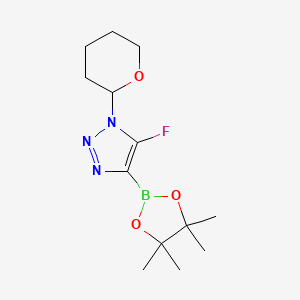
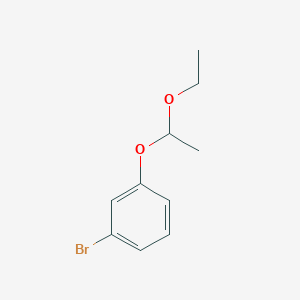
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
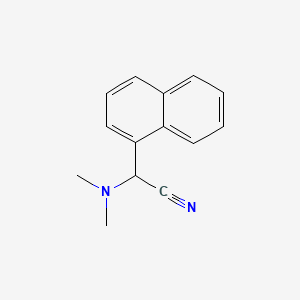
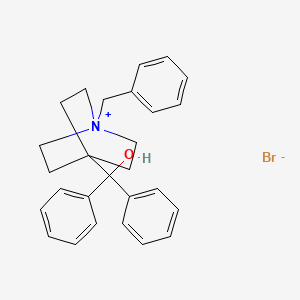
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
